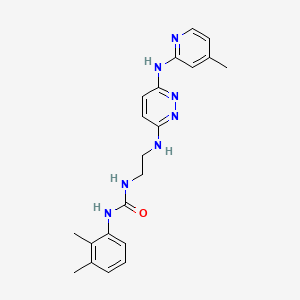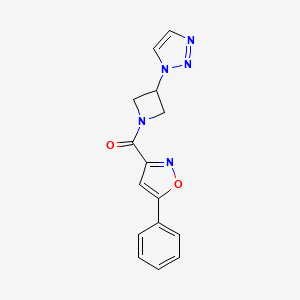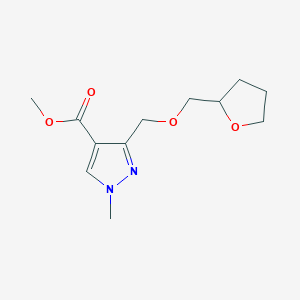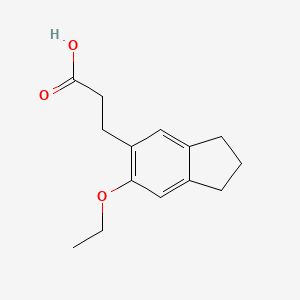![molecular formula C15H13F9N2O B2822247 3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 2062073-75-8](/img/structure/B2822247.png)
3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis
The trifluoromethyl group is highly lipophilic, practically insoluble in water, and durable against acid and oxidants .Aplicaciones Científicas De Investigación
Anti-Proliferative and Topoisomerase IIα Inhibition
3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide and its derivatives have been researched for their potential anti-proliferative properties and inhibition of human DNA topoisomerase IIα. These compounds have shown promising activity against carcinoma cells, demonstrating anti-proliferative properties at sub-micromolar values and selectively inhibiting the proliferation of tumor cells over normal cells. The structure-activity relationship (SAR) and observed bio-properties are supported and validated by robust molecular models, indicating a potential avenue for anti-cancer drug development (Fawzy et al., 2019).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1), a structurally similar compound, has shown inhibitory effects on NF-kappaB and AP-1 transcription factors. These findings are part of structure-activity relationship studies aimed at improving oral bioavailability. The studies have demonstrated the critical nature of the carboxamide group for activity and revealed how certain substitutions can affect cell-based activity, gastrointestinal permeability, and fit with Lipinski's rule of 5 (Palanki et al., 2000).
Soluble Epoxide Hydrolase Inhibition
Derivatives of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide, related to the compound of interest, have been identified as inhibitors of soluble epoxide hydrolase. These compounds were derived from high throughput screening and optimized for potency and selectivity, with phenyl group substitution crucial for reducing clearance and achieving good oral exposure. This research provides insights into the structural requirements for the development of soluble epoxide hydrolase inhibitors (Thalji et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of covalent organic frameworks .
Mode of Action
It’s known that similar compounds have been used to modify triazine-based covalent organic frameworks . These modifications can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries .
Biochemical Pathways
Its role in the synthesis of covalent organic frameworks suggests it may influence the chemical reactions involved in the formation of these frameworks .
Pharmacokinetics
It’s known that similar compounds can hydrolyze with water , which could potentially affect their bioavailability.
Result of Action
In the context of lithium-sulfur batteries, similar compounds have been shown to improve capacity and cyclic stability by suppressing the diffusion of polysulfides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds can hydrolyze with water , suggesting that the presence of water could affect their stability and efficacy. Furthermore, these compounds should be handled in well-ventilated areas to avoid inhalation of their vapors .
Safety and Hazards
Direcciones Futuras
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
Propiedades
IUPAC Name |
3,5-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F9N2O/c16-13(17,18)8-2-1-3-11(5-8)25-12(27)26-6-9(14(19,20)21)4-10(7-26)15(22,23)24/h1-3,5,9-10H,4,6-7H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLOHHKHGJIYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F9N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)




![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)



![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)
